N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 (CAS 950508-99-3) is a fully protected, stable isotope-labeled sialic acid building block essential for advanced glycomics and synthetic carbohydrate chemistry [1]. Featuring a methyl ester at the C1 carboxylate, acetate groups at the C2, C4, C7, C8, and C9 positions, and a 3-Dalton deuterium mass shift, this compound is engineered for organic-phase processability [2]. It serves as the premier bench-stable precursor for synthesizing deuterated sialoconjugates—such as gangliosides and sialoglycans—and acts as a highly reliable internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. By masking the reactive hydroxyl and carboxyl groups, this molecule bypasses the severe solubility and side-reaction limitations of native sialic acids, making it a critical raw material for biopharmaceutical profiling, custom synthesis, and targeted lipidomics [3].
Substituting this compound with unprotected N-Acetylneuraminic acid-d3 (Neu5Ac-d3) in chemical synthesis results in immediate process failure, as the native molecule is insoluble in anhydrous organic solvents and its multiple unprotected hydroxyls prevent regioselective glycosidic bond formation [1]. Conversely, utilizing non-deuterated protected Neu5Ac fails in quantitative mass spectrometry applications, as it lacks the +3 Da mass shift required to distinguish spiked internal standards from endogenous biological sialosides [2]. Furthermore, attempting to procure pre-activated anomeric donors (such as sialyl chlorides or bromides) for long-term inventory leads to rapid hydrolytic degradation, whereas the bench-stable pentaacetate configuration ensures extended shelf life while remaining readily activatable for complex oligosaccharide coupling [3].
Chemical sialylation requires strictly anhydrous conditions to prevent the hydrolysis of the oxocarbenium intermediate. The fully protected N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 exhibits high solubility in critical organic solvents like dichloromethane (DCM) and acetonitrile (>50 mg/mL), whereas the unprotected Neu5Ac-d3 free acid is virtually insoluble in these environments [1]. This lipophilic protection strategy allows the compound to be directly integrated into standard organic-phase oligosaccharide synthesis workflows [2].
| Evidence Dimension | Solubility in Dichloromethane (DCM) at 25°C |
| Target Compound Data | >50 mg/mL (Highly soluble) |
| Comparator Or Baseline | Unprotected Neu5Ac-d3 (<0.1 mg/mL, practically insoluble) |
| Quantified Difference | >500-fold increase in organic solvent solubility |
| Conditions | Standard anhydrous synthetic formulation conditions |
Procurement of the protected form is mandatory for organic-phase chemical synthesis, saving weeks of complex and low-yield in-house protection steps.
In quantitative glycomics, distinguishing an internal standard from endogenous molecules is critical. The d3-labeled pentaacetate provides a precise +3.0188 Da mass shift compared to its non-deuterated counterpart [1]. Because the natural M+3 isotopic abundance of endogenous sialic acids is negligible (<0.1%), this +3 Da shift guarantees zero cross-talk during Multiple Reaction Monitoring (MRM) in LC-MS/MS [2].
| Evidence Dimension | Mass-to-charge (m/z) isotopic separation |
| Target Compound Data | d3-Pentaacetate (+3 Da shift, negligible background interference) |
| Comparator Or Baseline | Non-deuterated Pentaacetate (0 Da shift, 100% overlap with endogenous analytes) |
| Quantified Difference | Complete elimination of isotopic overlap (M+3 background <0.1%) |
| Conditions | LC-MS/MS MRM quantification workflows |
Ensures absolute quantitative accuracy in biopharmaceutical and clinical mass spectrometry by eliminating endogenous signal interference.
While reactive sialyl donors (such as 2-chloro or 2-bromo sialic acid derivatives) are highly efficient for immediate coupling, they suffer from extreme moisture sensitivity, often degrading within days or hours under standard storage [1]. The 2,4,7,8,9-pentaacetate configuration provides exceptional hydrolytic stability, allowing the compound to be stored for months to years at 4°C without anomeric degradation [2]. It can then be activated in situ using Lewis acids (e.g., TMSOTf) or converted to a reactive donor only when required [3].
| Evidence Dimension | Storage stability / Hydrolytic half-life at 4°C |
| Target Compound Data | 2,4,7,8,9-Pentaacetate-d3 (Stable for >12 months) |
| Comparator Or Baseline | 2-Chloro-sialyl donor derivatives (Degrades within days/weeks due to moisture sensitivity) |
| Quantified Difference | >10x extension in practical shelf life |
| Conditions | Standard laboratory storage (4°C, sealed) |
Allows buyers to procure and inventory the compound in bulk without the severe degradation risks and financial losses associated with highly reactive anomeric donors.
Serves as the primary d3-sialyl donor precursor for synthesizing deuterated GM1, GM2, or GM3, which are critical internal standards for clinical lipidomics and biomarker quantification [1].
Utilized to generate labeled reference sialoglycans for evaluating the sialylation efficiency, consistency, and pharmacokinetic profiles of recombinant monoclonal antibodies (mAbs) during biomanufacturing [2].
Following controlled deprotection, it yields highly pure Neu5Ac-d3, acting as an exact-mass internal standard for quantifying free or released sialic acids in serum, tissues, or bioprocess media [3].